2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine
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Overview
Description
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine is a synthetic nucleoside analog with the molecular formula C11H16N6O4 and a molecular weight of 296.28 g/mol . This compound is known for its significant role in biomedical research, particularly in the fields of antiviral and anticancer therapies.
Preparation Methods
The synthesis of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and ribose sugars.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with a ribose derivative, often using a Lewis acid catalyst to facilitate the reaction.
Methylation: The ribose moiety is then methylated at the 2’-position to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption leads to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine can be compared with other nucleoside analogs such as:
2-Amino-2’-O-methyladenosine: Similar in structure but with different biological activities.
2,6-Diamino-9-(2’-c-methyl-beta-d-ribofuranosyl)-9H-purine: Another analog with distinct chemical properties and applications.
The uniqueness of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine lies in its specific modifications at the 2’ and 6’ positions, which enhance its stability and bioavailability .
Properties
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWUWXCKSOIFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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